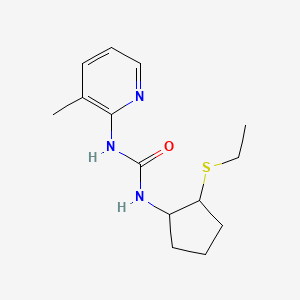

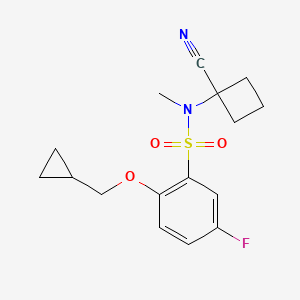

1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea, also known as ETC-1922159, is a novel small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B plays a crucial role in the regulation of insulin signaling and glucose homeostasis, making it a promising target for the treatment of type 2 diabetes and other metabolic disorders. In

Mechanism of Action

PTP1B is a negative regulator of insulin signaling, which means that it dephosphorylates and inactivates key signaling molecules such as insulin receptor and insulin receptor substrate-1 (IRS-1). By inhibiting PTP1B, 1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea enhances insulin signaling and glucose uptake in insulin-resistant cells. This leads to improved glucose homeostasis and metabolic control in vivo.

Biochemical and Physiological Effects:

1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea has been shown to improve glucose tolerance, insulin sensitivity, and other markers of metabolic health in preclinical models of type 2 diabetes and obesity. It also reduces body weight and adiposity in some studies, possibly through effects on food intake and energy expenditure. 1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea has been found to be well-tolerated and safe in animal studies, with no significant adverse effects observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea is its high selectivity and potency for PTP1B inhibition, which reduces the risk of off-target effects and toxicity. Another advantage is its favorable pharmacokinetic profile, which allows for once-daily oral dosing in animal studies. However, there are some limitations to using 1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea in lab experiments. For example, its efficacy may be limited by the degree of insulin resistance in the animal model used, and its effects on other metabolic pathways and tissues may not be fully understood.

Future Directions

There are several future directions for research on 1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea and related compounds. One direction is to investigate the long-term safety and efficacy of 1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea in animal models and human clinical trials. Another direction is to explore the potential of 1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea as a combination therapy with other antidiabetic drugs, such as GLP-1 receptor agonists or SGLT2 inhibitors. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of PTP1B inhibition on glucose homeostasis and other metabolic pathways. Finally, the development of more potent and selective PTP1B inhibitors may lead to improved therapeutic options for type 2 diabetes and other metabolic disorders.

Synthesis Methods

The synthesis of 1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea involves a series of reactions starting from 2-ethylthiocyclopentanone and 3-methyl-2-pyridinecarboxaldehyde. The key step involves the condensation of these two compounds to form the corresponding imine, which is then reduced with sodium borohydride to yield the desired product. The final compound is purified by column chromatography and characterized by various spectroscopic techniques.

Scientific Research Applications

1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea has been extensively studied in preclinical models of type 2 diabetes and other metabolic disorders. In vitro studies have shown that 1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea inhibits PTP1B activity with high selectivity and potency, leading to improved insulin signaling and glucose uptake in insulin-resistant cells. In vivo studies have demonstrated that 1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea improves glucose tolerance and insulin sensitivity in rodent models of obesity and diabetes, without causing hypoglycemia or other adverse effects.

properties

IUPAC Name |

1-(2-ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3OS/c1-3-19-12-8-4-7-11(12)16-14(18)17-13-10(2)6-5-9-15-13/h5-6,9,11-12H,3-4,7-8H2,1-2H3,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDILCVVEOGPEEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1CCCC1NC(=O)NC2=C(C=CC=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate](/img/structure/B7633912.png)

![N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide](/img/structure/B7633919.png)

![N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide](/img/structure/B7633926.png)

![1-[5-[2-(2-Hydroxypropan-2-yl)pyrrolidine-1-carbonyl]thiophen-3-yl]ethanone](/img/structure/B7633929.png)

![2-ethylsulfonyl-N-[2-(3-methylmorpholin-4-yl)propyl]aniline](/img/structure/B7633935.png)

![3-[1-(5-methylquinazolin-4-yl)pyrrolidin-2-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7633942.png)

![1-methyl-5-propan-2-yl-N-[(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B7633966.png)

![N-[1-(2,4-difluorophenyl)cyclobutyl]-1,2-oxazole-3-carboxamide](/img/structure/B7633968.png)

![2-[(3-Chloro-2-fluorophenyl)methylamino]-2-cyclopropylethanol](/img/structure/B7633988.png)

![N-[1-(2-fluorophenyl)piperidin-3-yl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7634003.png)